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Compound of Interest

Compound Name: BI-167107

Cat. No.: B606075

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-rate and residence time of
BI-167107, a potent and long-acting full agonist of the 32 adrenergic receptor (B2AR). The
document delves into the quantitative kinetic parameters of BI-167107, the detailed
experimental methodologies used for their determination, and the associated signaling
pathways.

Executive Summary

BI-167107 is distinguished by its high affinity for the B2AR and an exceptionally slow
dissociation rate, contributing to its prolonged duration of action.[1][2] This characteristic has
made it a valuable tool in structural biology for stabilizing the active state of the B2AR for
crystallization.[2][3] This guide synthesizes key data on its binding kinetics and functional
activity, offering researchers a detailed resource for understanding and applying this important
pharmacological tool.

Quantitative Kinetic and Affinity Data

The binding characteristics of BI-167107 have been determined through various in vitro
assays. The following tables summarize the key quantitative data.
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Parameter Value Receptor/System Reference
Dissociation Constant B2 Adrenergic
84 pM [1]
(Kd) Receptor (B2AR)
Dissociation Half-life 32 Adrenergic
> 30 hours
(t%2) Receptor (B2AR)
B2 Adrenergic
Off-rate (koff) 0.0013 £0.0001 s
Receptor (B2AR)

Table 1: Binding Kinetics of BI-167107 at the 32 Adrenergic Receptor.
Parameter Value Assay System Reference
EC50 for cAMP

) 0.05 nM CHO-hB2AR cells
accumulation
Human 31 Adrenergic
IC50 (B1AR) 3.2nM
Receptor
Human alA
IC50 (alA) 32nM

Adrenergic Receptor

Table 2: Functional Potency and Selectivity of BI-167107.

Signaling Pathways

BI-167107, as a B2AR agonist, primarily signals through the canonical Gs protein-coupled

pathway. Upon binding, it induces a conformational change in the receptor, leading to the

activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (CAMP).

This second messenger then activates Protein Kinase A (PKA), which phosphorylates various

downstream targets to elicit a cellular response. Some studies suggest that the B2AR can also

couple to Gi proteins, potentially leading to a bifurcation of the signaling cascade.
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Figure 1: Canonical f2AR signaling pathway activated by BI-167107.

Experimental Protocols

The determination of the kinetic parameters of BI-167107 involves sophisticated biophysical
and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Displacement Assay for Affinity (Kd)
Determination

This assay measures the affinity of a non-labeled ligand (BI-167107) by its ability to compete
with a radiolabeled ligand for binding to the receptor.

1. Materials:

e Cell membranes expressing the 2AR.

» Radioligand (e.g., [*H]dihydroalprenolol or [*?>I]cyanopindolol).
» BI-167107.

e Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, pH 7.4).

» Wash buffer (ice-cold assay buffer).

» Glass fiber filters.

 Scintillation cocktail.

 Scintillation counter.

2. Procedure:
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» Prepare serial dilutions of BI-167107.

» In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying
concentrations of BI-167107.

 Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach
equilibrium (e.g., 60-120 minutes).

» Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester. This separates bound from free radioligand.

» Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound
radioligand.

e Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a scintillation counter.

» Non-specific binding is determined in the presence of a high concentration of a non-labeled
antagonist (e.g., 10 uM propranolol).

o Data are analyzed using non-linear regression to fit a one-site or two-site competition model
to determine the IC50 value of BI-167107. The Ki (and subsequently Kd) is calculated using
the Cheng-Prusoff equation.

Click to download full resolution via product page

start [label="Start", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"]; prepare [label="Prepare Serial Dilutions\nof BI-
167107", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Mix
Membranes, Radioligand,\nand BI-167107 in 96-well Plate",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate
to Reach\nEquilibrium", fillcolor="#FBBC05", fontcolor="#202124"1;
filter[label="Rapid Filtration through\nGlass Fiber Filters",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Wash Filters
with\nIce-Cold Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"];
count [label="Quantify Radioactivity\n(Scintillation Counting)",
fillcolor="#FBBCO5", fontcolor="#202124"]; analyze [label="Data
Analysis (Non-linear\nRegression, Cheng-Prusoff)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prepare [color="#5F6368"]; prepare -> mix [color="#5F6368"];
mix -> incubate [color="#5F6368"]; incubate ->
filter[color="#5F6368"]; filter -> wash [color="#5F6368"]; wash ->
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count [color="#5F6368"]; count -> analyze [color="#5F6368"]; analyze -
> end [color="#5F6368"]; }

Figure 2: Workflow for a radioligand displacement assay.

Off-Rate and Residence Time Determination

The slow dissociation of BI-167107 can be measured using competition association or
dissociation kinetic assays.

1. Materials:

o Same as for the radioligand displacement assay.
e Ahigh concentration of a non-labeled antagonist (e.g., alprenolol) for dissociation
experiments.

2. Procedure (Dissociation Assay):

e Pre-incubate cell membranes with a saturating concentration of radiolabeled BI-167107 (if
available) or a suitable radiolabeled agonist to allow for receptor binding to reach equilibrium.

« Initiate dissociation by adding a large excess of a non-labeled antagonist (e.g., 1000-fold
over its Ki) to prevent re-binding of the radioligand.

» At various time points, terminate the reaction by rapid filtration and wash as described
above.

o Quantify the remaining bound radioactivity at each time point.

o The dissociation rate constant (koff) is determined by fitting the data to a one-phase
exponential decay model.

o Residence time is calculated as the reciprocal of the off-rate (1/koff).

Note: Due to the extremely slow off-rate of BI-167107, long incubation times are necessary to
observe significant dissociation.

cAMP Accumulation Assay for Functional Potency
(EC50)

This cell-based assay quantifies the ability of BI-167107 to stimulate the production of
intracellular cAMP.

1. Materials:
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e Acell line expressing the human 32AR (e.g., CHO-hpB2AR or HEK293-h32AR).
e Cell culture medium.

» BI-167107.

» A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
e A commercial CAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

o A microplate reader compatible with the chosen assay kit.

2. Procedure:

e Seed the cells in a 96- or 384-well plate and culture overnight.

» Prepare serial dilutions of BI-167107 in assay buffer containing a PDE inhibitor.

* Remove the culture medium from the cells and add the BI-167107 dilutions.

 Incubate for a specified time (e.g., 30 minutes) at 37°C.

» Lyse the cells and measure the intracellular cAMP concentration according to the
manufacturer's protocol of the cCAMP assay Kkit.

o Generate a dose-response curve by plotting the cAMP concentration against the logarithm of
the BI-167107 concentration.

e The EC50 value is determined by fitting the data to a sigmoidal dose-response model.
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start [label="Start", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"]; seed cells [label="Seed B2AR-expressing\nCells
in a Microplate", fillcolor="#F1F3F4", fontcolor="#202124"];

prepare agonist [label="Prepare Serial Dilutions\nof BI-167107
with\nPDE Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
treat cells [label="Treat Cells with\nBI-167107 Dilutions",
fillcolor="#FBBCO5", fontcolor="#202124"]; incubate [label="Incubate
at 37°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lyse and detect
[Llabel="Lyse Cells and Measure\nIntracellular cAMP",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Generate
Dose-Response\nCurve and Determine EC50", fillcolor="#34A853",
fontcolor="#FFFFFF"]; end [label="End", shape=ellipse,
fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> seed cells [color="#5F6368"]; seed cells -> prepare agonist
[color="#5F6368"]; prepare agonist -> treat cells [color="#5F6368"1];
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treat cells -> incubate [color="#5F6368"]; incubate -> lyse and detect
[color="#5F6368"]; lyse and detect -> analyze [color="#5F6368"];
analyze -> end [color="#5F6368"]; }

Figure 3: Workflow for a cAMP accumulation assay.

Conclusion

BI-167107 is a valuable pharmacological tool characterized by its high affinity and exceptionally
long residence time at the 32 adrenergic receptor. The slow off-rate is a key determinant of its
prolonged agonist activity. The experimental protocols detailed in this guide provide a
framework for the accurate determination of its kinetic and functional parameters. A thorough
understanding of these properties is crucial for its application in both basic research and drug
discovery efforts targeting the B2AR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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